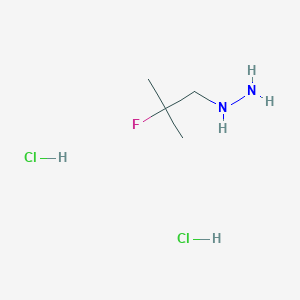

(2-Fluoro-2-methylpropyl)hydrazine dihydrochloride

Description

(2-Fluoro-2-methylpropyl)hydrazine dihydrochloride is a fluorinated hydrazine derivative characterized by a branched alkyl chain (2-methylpropyl) substituted with a fluorine atom at the β-position. The dihydrochloride salt enhances its stability and solubility in polar solvents, making it suitable for synthetic applications in pharmaceuticals and agrochemicals.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2-fluoro-2-methylpropyl)hydrazine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11FN2.2ClH/c1-4(2,5)3-7-6;;/h7H,3,6H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSWWCGUZVJMXPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNN)F.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H13Cl2FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-2-methylpropyl)hydrazine dihydrochloride typically involves the reaction of 2-fluoro-2-methylpropylamine with hydrazine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2-Fluoro-2-methylpropylamine+Hydrazine+Hydrochloric acid→(2-Fluoro-2-methylpropyl)hydrazine dihydrochloride

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and filtration.

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-2-methylpropyl)hydrazine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced under specific conditions to yield different hydrazine derivatives.

Substitution: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like sodium iodide (NaI) and potassium carbonate (K2CO3) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various hydrazine derivatives.

Scientific Research Applications

(2-Fluoro-2-methylpropyl)hydrazine dihydrochloride is utilized in several scientific research fields:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the manufacture of specialty chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (2-Fluoro-2-methylpropyl)hydrazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

A. Fluorinated Hydrazine Derivatives

- Methyl 2-fluoro-3-hydrazinylbenzoate hydrochloride (CAS unlisted): Contains a fluorine atom adjacent to a hydrazine group on an aromatic ring. Fluorination enhances metabolic stability and electron-withdrawing effects, making it valuable in drug discovery .

- 5-Fluoro-2-methylphenylhydrazine hydrochloride (CAS 325-50-8): Features a fluorine and methyl group on a phenyl ring. Such derivatives are intermediates in synthesizing fluorinated heterocycles like pyrazoles .

B. Alkyl-Substituted Hydrazine Salts

- (4-Methoxybenzyl)hydrazine dihydrochloride (CAS 2011-48-5): A benzyl-substituted analog with a methoxy group. Used in SHP2 inhibitors due to its ability to form stable heterocyclic intermediates .

- [3-(Dimethylamino)propyl]hydrazine dihydrochloride (CAS 871-56-7): Contains a dimethylamino group, imparting basicity and solubility in organic solvents. Applications include polymer curing agents and specialty synthesis .

C. Aromatic Hydrazine Salts

- Phenylhydrazinium hydrochloride (CAS 59-88-1): A monohydrochloride salt widely used in the synthesis of dyes and pharmaceuticals. Lower molecular weight (144.61 g/mol) compared to dihydrochloride analogs .

- o-Tolylhydrazine hydrochloride (CAS 635-26-7): Methyl-substituted phenylhydrazine with a melting point of ~187°C. Structural isomerism (ortho vs. para) affects crystallinity and reactivity .

Physical and Chemical Properties

Key Observations :

- Fluorination : Fluorinated analogs exhibit higher thermal stability and enhanced reactivity in cross-coupling reactions.

- Salt Form: Dihydrochloride salts generally have higher melting points and better aqueous solubility than monohydrochlorides.

- Substituent Position : Ortho-substituted derivatives (e.g., o-tolyl) often show lower melting points and altered reactivity compared to para-substituted isomers .

Biological Activity

(2-Fluoro-2-methylpropyl)hydrazine dihydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological applications, supported by data tables and research findings.

The synthesis of this compound involves the reaction of 2-fluoro-2-methylpropylamine with hydrazine in the presence of hydrochloric acid. The reaction can be summarized as follows:

This compound is characterized by its unique structure, which includes a fluorinated alkyl group and a hydrazine moiety, contributing to its distinct reactivity and potential biological interactions.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biochemical effects. The exact targets and pathways involved depend on the context of its application, including:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways.

- Receptor Modulation : It can bind to cellular receptors, influencing signal transduction.

- DNA Interaction : Potential intercalation into DNA may affect gene expression.

Biological Applications

Research indicates that this compound has potential applications in various fields:

- Medicinal Chemistry : Investigated for its role as a precursor in drug development.

- Cancer Research : Studied for its inhibitory effects on cancer cell lines due to its interaction with specific proteins involved in tumor growth .

- Organic Synthesis : Used as a reagent in the synthesis of other chemical compounds.

Case Studies

Several studies have highlighted the biological activity of this compound:

- Anticancer Activity : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and prostate cancers. The mechanism was linked to the inhibition of topoisomerase II, a critical enzyme for DNA replication .

- Antimicrobial Properties : Research has shown that this compound possesses antibacterial activity against specific strains, with minimum inhibitory concentrations (MICs) determined through agar diffusion assays. The results indicated effective inhibition zones, suggesting potential use in treating bacterial infections .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.